molecular formula C19H16N2O3S B14366657 Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- CAS No. 90233-70-8

Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-

Cat. No.: B14366657
CAS No.: 90233-70-8
M. Wt: 352.4 g/mol
InChI Key: CYPXLXNUPOKZHD-UHFFFAOYSA-N
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Description

Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- is an organic compound with a complex structure that includes both benzamide and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- typically involves the reaction of N-phenylbenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-phenylbenzamide+phenylsulfonyl chlorideBenzamide, N-phenyl-3-[(phenylsulfonyl)amino]-\text{N-phenylbenzamide} + \text{phenylsulfonyl chloride} \rightarrow \text{Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-} N-phenylbenzamide+phenylsulfonyl chloride→Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The benzamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler compound with a single benzamide group.

    N-phenylbenzamide: Lacks the sulfonyl group but shares the benzamide structure.

    Phenylsulfonamide: Contains the sulfonamide group but lacks the benzamide moiety.

Uniqueness

Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- is unique due to the combination of benzamide and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to its simpler counterparts.

Properties

CAS No.

90233-70-8

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(benzenesulfonamido)-N-phenylbenzamide

InChI

InChI=1S/C19H16N2O3S/c22-19(20-16-9-3-1-4-10-16)15-8-7-11-17(14-15)21-25(23,24)18-12-5-2-6-13-18/h1-14,21H,(H,20,22)

InChI Key

CYPXLXNUPOKZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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